molecular formula C25H22N2O2 B15168621 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea CAS No. 648420-21-7

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea

Cat. No.: B15168621
CAS No.: 648420-21-7
M. Wt: 382.5 g/mol
InChI Key: SRFWKKYRWZKFDE-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety substituted with two benzyl groups and a 7-hydroxynaphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea typically involves a multi-component reaction. One common method is the condensation of 2-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction can be catalyzed by various catalysts, such as triethanolammonium acetate, which acts as a green and reusable catalyst . The reaction proceeds efficiently, yielding high amounts of the desired product without the need for column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and green catalysts is advantageous for industrial applications due to reduced environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and receptor targets, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

648420-21-7

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1,1-dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C25H22N2O2/c28-22-15-14-21-12-7-13-24(23(21)16-22)26-25(29)27(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-16,28H,17-18H2,(H,26,29)

InChI Key

SRFWKKYRWZKFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

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